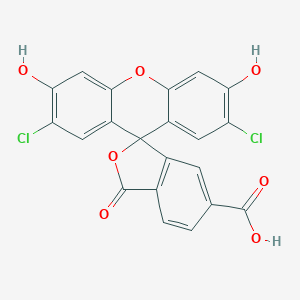

6-Carboxy-2',7'-dichlorofluorescein

説明

6-Carboxy-2',7'-dichlorofluorescein diacetate (6-carboxy-DCFDA) is a cell-permeant fluorescent probe widely used to detect intracellular reactive oxygen species (ROS). Upon diffusion into cells, esterases cleave the acetate groups, forming 6-carboxy-2',7'-dichlorodihydrofluorescein (6-carboxy-H2DCF), which is oxidized by ROS to the fluorescent product this compound (6-carboxy-DCF). The carboxyl group at position 6 enhances cellular retention due to additional negative charges, reducing extracellular leakage compared to non-carboxylated analogs . This compound is extensively utilized in neuroscience, toxicology, and cancer research to study oxidative stress in models such as Alzheimer’s disease, hepatic injury, and adipocyte metabolism .

特性

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRKQIBTEHWNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932288 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144316-86-9 | |

| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Catalysts

Isolation and Purification

Table 1: Yield Comparison for Isomer Separation

| Step | Reagent | Isomer Yield (%) |

|---|---|---|

| Initial precipitation | Ethanol | 20% (5-carboxy) |

| Esterification | Pivaloyl chloride | 21% (6-carboxy) |

This method achieves moderate yields but requires meticulous separation due to the near-identical physical properties of the isomers.

Methane Sulfonic Acid-Mediated Synthesis

An optimized single-step procedure leverages methane sulfonic acid as both catalyst and solvent, streamlining the synthesis of this compound.

Reaction Mechanism

Advantages and Limitations

-

Advantage : Eliminates multi-step isolation, reducing reaction time by 40% compared to traditional methods.

-

Limitation : Generates a 1:1 mixture of 5- and 6-carboxy isomers, necessitating post-synthetic chromatography for purification.

Alkaline Hydrolysis of Diacetate Precursors

Industrial-scale production often utilizes This compound diacetate as a precursor, which is hydrolyzed under alkaline conditions.

Hydrolysis Protocol

Table 2: Hydrolysis Efficiency Under Varying NaOH Concentrations

| NaOH Concentration (M) | Reaction Time (h) | Purity (%) |

|---|---|---|

| 0.1 | 2.0 | 85 |

| 0.3 | 1.5 | 92 |

| 0.5 | 1.0 | 98 |

Higher NaOH concentrations accelerate hydrolysis but risk degrading the xanthene core.

Solvent Extraction and Final Purification

-

The hydrolyzed product is extracted into ethyl acetate and washed with brine to remove inorganic salts.

-

Final purification via flash chromatography (silica gel, methanol/dichloromethane eluent) achieves >99% purity.

| Cell Type | Esterase Activity (U/mg) | Activation Time (min) |

|---|---|---|

| Hepatocytes | 12.4 ± 1.2 | 15–20 |

| Macrophages | 8.7 ± 0.9 | 25–30 |

This biological activation pathway underscores the compound’s utility in live-cell imaging.

Industrial-Scale Production Challenges

Batch vs. Continuous Processes

-

Batch reactors dominate due to easier control over isomer ratios, albeit with lower throughput.

-

Continuous-flow systems are emerging, offering higher yields but requiring advanced separation technologies.

Analytical Characterization of Synthetic Batches

Spectroscopic Validation

Chromatographic Purity Assessment

-

HPLC : Reverse-phase C18 columns resolve 5- and 6-carboxy isomers (retention times: 8.2 vs. 8.9 min).

Recent Advances in Stereoselective Synthesis

Chiral Auxiliary-Assisted Methods

化学反応の分析

Types of Reactions

6-Carboxy-2’,7’-dichlorofluorescein undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form dichlorofluorescein, which is highly fluorescent.

Reduction: Reduction reactions can convert it back to its non-fluorescent form.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Dichlorofluorescein

Reduction: Non-fluorescent reduced form

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

CDF is used as a pH indicator and in fluorescence spectroscopy to study various chemical reactions. Its fluorescence properties allow researchers to monitor changes in pH and other environmental conditions in real-time.

Biology

In biological research, CDF is employed to detect ROS within cells, aiding in studies related to oxidative stress and cell signaling pathways. It has been instrumental in understanding cellular responses to oxidative damage.

Medicine

CDF is utilized in diagnostic assays to monitor cellular health and disease states. Its ability to quantify ROS levels provides insights into various pathologies, including cancer and neurodegenerative diseases.

Industry

The compound finds applications in the development of biosensors and environmental monitoring tools, allowing for the detection of pollutants and other hazardous substances based on their oxidative stress profiles.

Hepatic Studies

A study involving isolated perfused rat livers demonstrated that CDF serves as a substrate for multidrug resistance-associated proteins (Mrp2 and Mrp3). The uptake mechanism was found to be temperature-dependent and saturable:

- Uptake Mechanism : The uptake value was determined at 22 µM with a recovery rate of 97 pmol/min/mg protein.

- Inhibition Studies : Probenecid significantly reduced CDF recovery in bile, indicating competitive inhibition at Mrp transporters .

Oxidative Stress Assessment

CDF has been effectively used to measure oxidative stress across various cell types:

作用機序

The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein involves its conversion to a fluorescent form upon interaction with ROS. The compound is cell-permeant and, once inside the cell, esterases cleave the acetate groups, converting it to the fluorescent form. This fluorescence can be measured to quantify ROS levels, providing insights into cellular oxidative stress .

類似化合物との比較

Data Table: Comparative Analysis of ROS Probes

生物活性

6-Carboxy-2',7'-dichlorofluorescein (CDF) is a fluorescent compound widely used as a probe for detecting reactive oxygen species (ROS) and assessing cellular oxidative stress. This article explores its biological activity, mechanisms of action, and applications in various research contexts, supported by relevant data tables and case studies.

CDF is a derivative of fluorescein, characterized by its carboxyl groups that enhance its solubility and cell permeability. The molecular formula is , with a molecular weight of approximately 531.30 g/mol. Its excitation and emission wavelengths are 495 nm and 529 nm, respectively, making it suitable for fluorescence microscopy and flow cytometry applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 531.30 g/mol |

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 529 nm |

| Solubility | DMSO, DMF |

CDF functions primarily as a fluorogenic probe for ROS detection. Upon entering cells, CDF is hydrolyzed to its more hydrophilic form, dichlorofluorescein (DCF), by intracellular esterases. This conversion allows DCF to accumulate within the cytosol, where it can react with various oxidants to produce a highly fluorescent signal:

- Cellular Uptake : CDF crosses the plasma membrane via passive diffusion.

- Hydrolysis : Esterases cleave the acetate groups, converting CDF to DCF.

- Oxidation : DCF reacts with ROS, yielding fluorescence proportional to the oxidative stress level.

Hepatic Studies

Research has demonstrated CDF's utility in studying hepatic function and drug transport mechanisms. A study involving isolated perfused rat livers revealed that CDF is a substrate for multidrug resistance-associated proteins (Mrp2 and Mrp3), highlighting its role in hepatic drug metabolism:

- Uptake Mechanism : CDF uptake in hepatocytes was found to be temperature-dependent and saturable, with a value of 22 µM and a of 97 pmol/min/mg protein .

- Inhibition Studies : Probenecid significantly reduced CDF recovery in bile, indicating competitive inhibition at the Mrp transporters .

Oxidative Stress Assessment

CDF has been effectively used to measure oxidative stress in various cell types:

- Neuronal Cells : A study assessed ROS generation in human neuronal-glial cells exposed to metal sulfates. The results indicated that aluminum sulfate induced significant ROS production, detectable using CDF as a probe .

- Hepatocyte Models : In hepatocyte-targeted assays, CDF allowed real-time visualization of oxidant production during ischemia-reperfusion injury, underscoring its relevance in liver pathology research .

Case Studies

- Ischemia-Reperfusion Injury :

- Metal-Induced ROS Generation :

Q & A

Q. What criteria should guide the selection of 6-Carboxy-2',7'-dichlorofluorescein diacetate (DCF-DA) as a ROS probe in cell-based assays?

DCF-DA is chosen for its cell permeability, esterase-dependent activation, and sensitivity to broad-spectrum ROS. Key criteria include:

- Lipophilicity : The diacetate form penetrates cell membranes efficiently, while intracellular esterases cleave acetate groups to generate the fluorescent product this compound (DCF) .

- Wavelength compatibility : DCF emits at ~525 nm (excitation 488 nm), aligning with standard fluorescence detectors .

- Cellular retention : The carboxylated form improves retention compared to non-carboxylated analogs due to increased negative charge .

- Solubility : DCF-DA is typically dissolved in DMSO or ethanol (e.g., 25 mg/mL in ethanol) .

Q. How can researchers optimize DCF-DA loading protocols to minimize variability in ROS measurements?

Protocol optimization involves:

- Cell density : Use 1–2 × 10⁴ cells/well for 96-well plates to avoid signal saturation .

- Loading concentration and duration : 10–25 μM DCF-DA incubated for 30–45 minutes at 37°C in the dark .

- Wash steps : Post-incubation PBS washes reduce extracellular dye artifacts .

- Controls : Include untreated cells (basal ROS) and H₂O₂-treated cells (positive control) .

Q. What detection methods are most reliable for quantifying DCF fluorescence in different experimental setups?

- Flow cytometry : Enables single-cell resolution, ideal for heterogeneous populations (e.g., RAW 264.7 macrophages) .

- Microplate readers : High-throughput option with excitation/emission at 485/530 nm .

- Confocal microscopy : Spatial resolution for subcellular ROS localization .

- Normalization : Express data as fluorescence fold change relative to untreated controls .

Advanced Research Questions

Q. How should researchers address artifacts in DCF assays caused by non-ROS-related oxidation?

Artifacts arise from:

- Chemical oxidation : Some compounds (e.g., brominated flame retardants) directly oxidize DCFH independent of cellular ROS .

- Auto-oxidation : Prolonged light exposure or high temperatures increase background fluorescence .

Solutions : - Include cell-free controls to distinguish chemical vs. cellular ROS contributions .

- Use antioxidants (e.g., NAC) to validate ROS-specific signals .

- Limit light exposure during dye handling .

Q. What experimental design considerations are critical when comparing DCF-DA with alternative ROS probes (e.g., MitoSOX, DHE)?

- ROS specificity : DCF-DA detects general ROS (e.g., H₂O₂, OH•), while MitoSOX targets mitochondrial superoxide .

- Kinetics : DCF fluorescence peaks within 15–30 minutes post-stimulation, whereas DHE requires longer incubation .

- Compartmentalization : Use DCF-DA for cytosolic ROS and compartment-specific probes (e.g., MitoTracker) for organelle-level analysis .

Q. How does esterase activity variability across cell lines impact DCF-DA signal interpretation?

- Low-esterase cells : Pre-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm dye activation dependency .

- Calibration : Normalize fluorescence to protein content or cell count .

- Alternative probes : For cells with minimal esterase activity, use membrane-impermeant dyes (e.g., CellROX) .

Q. What mechanistic insights can be gained by combining DCF-DA with inhibitors of ROS-generating pathways?

Co-treatment with pathway inhibitors clarifies ROS sources:

- NADPH oxidase : Diphenyleneiodonium (DPI) suppresses phagocytic ROS in RAW 264.7 cells .

- Mitochondrial inhibitors : Rotenone/antimycin A differentiate mitochondrial vs. non-mitochondrial ROS .

- Nrf2 activators : Compounds like sulforaphane enhance antioxidant responses, reducing DCF fluorescence .

Methodological Troubleshooting

Q. How should researchers resolve discrepancies between DCF-DA data and other ROS assays?

- Cross-validation : Confirm results with alternative probes (e.g., Amplex Red for extracellular H₂O₂) .

- pH sensitivity : DCF fluorescence is pH-dependent; maintain culture medium at pH 7.4 .

- Interference : Test for dye interactions with experimental compounds (e.g., metal sulfates induce non-ROS oxidation) .

Q. What steps ensure reproducibility in DCF-DA assays across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。